6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one 6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 900297-76-9
VCID: VC11806622
InChI: InChI=1S/C24H26N2O2/c1-19-9-10-23-22(16-19)21(17-24(27)28-23)18-26-14-12-25(13-15-26)11-5-8-20-6-3-2-4-7-20/h2-10,16-17H,11-15,18H2,1H3/b8-5+
SMILES: CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4
Molecular Formula: C24H26N2O2
Molecular Weight: 374.5 g/mol

6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one

CAS No.: 900297-76-9

Cat. No.: VC11806622

Molecular Formula: C24H26N2O2

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one - 900297-76-9

Specification

CAS No. 900297-76-9
Molecular Formula C24H26N2O2
Molecular Weight 374.5 g/mol
IUPAC Name 6-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one
Standard InChI InChI=1S/C24H26N2O2/c1-19-9-10-23-22(16-19)21(17-24(27)28-23)18-26-14-12-25(13-15-26)11-5-8-20-6-3-2-4-7-20/h2-10,16-17H,11-15,18H2,1H3/b8-5+
Standard InChI Key CFFPGBOLEQCWSR-VMPITWQZSA-N
Isomeric SMILES CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4
SMILES CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4

Introduction

Chemical Formula and Features

  • IUPAC Name: 6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one

  • Structural Highlights:

    • A chromenone (coumarin) core with a methyl group at the 6th position.

    • A piperazine ring substituted with a cinnamyl group (3-phenylprop-2-enyl) attached at the 4th position.

    • The piperazine is linked to the chromenone core through a methylene bridge at the 4th position.

Class: Chromenones (Coumarins)

Chromenones are widely recognized for their biological versatility, often serving as scaffolds in drug discovery due to their ability to bind various biological targets.

Synthesis Pathways

Although no direct synthesis protocol for this specific compound is available in the provided sources, general methods for synthesizing chromenone derivatives involve:

  • Base-Catalyzed Cyclization:

    • Coumarin derivatives are typically synthesized via the Pechmann condensation using phenols and β-keto esters under acidic or basic conditions.

  • Functionalization:

    • Substituents like piperazine derivatives can be introduced via nucleophilic substitution or reductive amination.

  • Cinnamylation:

    • The cinnamyl group can be added to the piperazine ring through alkylation reactions using cinnamyl halides.

Biological Activities of Chromenones

Chromenone derivatives are known for their broad spectrum of bioactivities:

  • Anticancer Properties:

    • Chromenones inhibit enzymes like topoisomerase and kinases, making them potential candidates in cancer therapy.

    • Piperazine-linked coumarins have shown cytotoxicity against various cancer cell lines .

  • Antimicrobial Activity:

    • Coumarins with piperazine moieties exhibit antibacterial and antifungal properties by disrupting microbial enzyme systems.

  • Anti-inflammatory Effects:

    • Chromenones can inhibit inflammatory mediators like prostaglandins and cytokines.

Potential Applications of Piperazine Derivatives

Piperazine-functionalized compounds often display enhanced bioavailability and target specificity due to their ability to form hydrogen bonds and interact with biological receptors.

Research Implications

The structural features of this compound suggest its relevance in medicinal chemistry research:

  • Drug Development:

    • The combination of a chromenone core with a piperazine moiety makes it a promising lead compound for developing new drugs targeting cancer, infections, or inflammation.

  • Molecular Docking Studies:

    • In silico studies could predict its binding affinity to biological targets such as enzymes or receptors.

  • Synthetic Modifications:

    • Further functionalization of the cinnamyl or chromenone moieties could enhance its pharmacological profile.

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